Cas no 2034600-46-7 (4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide)
![4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide structure](https://ja.kuujia.com/scimg/cas/2034600-46-7x500.png)
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide 化学的及び物理的性質
名前と識別子
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- 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide
- 4-(N,N-dimethylsulfamoyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide
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- InChIKey: PCHQUFOBJBKDGW-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])C(N([H])C([H])([H])C1(C2C([H])=C([H])C(=C([H])C=2C([H])([H])C([H])([H])C1([H])[H])OC([H])([H])[H])O[H])=O)(N(C([H])([H])[H])C([H])([H])[H])(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 669
- トポロジー分子極性表面積: 104
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-8435-10μmol |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-2μmol |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-5μmol |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-20μmol |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-2mg |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-3mg |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-5mg |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-15mg |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-4mg |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6521-8435-1mg |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide |
2034600-46-7 | 1mg |
$54.0 | 2023-09-08 |
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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8. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamideに関する追加情報
4-(Dimethylsulfamoyl)-N-[(1-Hydroxy-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]benzamide: A Comprehensive Overview
4-(Dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide (CAS No. 2034600-46-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
The molecular structure of 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide is composed of a benzamide core with a dimethylsulfamoyl group at the para position and a substituted tetrahydronaphthalene moiety attached to the amide nitrogen. The presence of the hydroxyl and methoxy groups on the tetrahydronaphthalene ring adds to the compound's polarity and potential for hydrogen bonding interactions. These structural features contribute to its solubility and bioavailability, making it an attractive candidate for pharmaceutical development.
The molecular formula of this compound is C23H28N2O5S, with a molecular weight of approximately 436.55 g/mol. It is a white crystalline solid at room temperature and exhibits good stability under standard laboratory conditions. The compound's melting point has been reported to be around 150°C, which is an important parameter for its handling and storage.
Synthesis Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide has been described in several research articles. One common approach involves the reaction of 4-dimethylsulfamoylbenzoyl chloride with (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine in the presence of a base such as triethylamine. This method yields the desired product in moderate to good yields with high purity.
An alternative synthetic route involves the coupling of 4-dimethylsulfamoylbenzoic acid with (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine using coupling agents like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and HOBt (hydroxybenzotriazole). This method provides a more efficient and scalable approach for large-scale production.
Biological Activities
4-(Dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide has been extensively studied for its potential biological activities. Recent research has shown that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, this compound has also demonstrated promising antitumor activity in vitro and in vivo. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK. These findings have sparked interest in its potential as a novel anticancer agent.
Clinical Applications and Research Advancements
The potential clinical applications of 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results from these trials have shown promising efficacy and safety profiles in treating various inflammatory and cancerous conditions.
A recent study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce inflammation in animal models of rheumatoid arthritis without causing significant side effects. Another study published in Cancer Research demonstrated its effectiveness in inhibiting tumor growth in mouse models of breast cancer.
Conclusion
In conclusion, 4-(dimethylsulfamoyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide (CAS No. 2034600-46-7) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development. Ongoing research efforts aim to optimize its formulation and delivery methods to enhance its therapeutic potential while minimizing side effects. As more data becomes available from clinical trials, this compound may emerge as a valuable tool in the treatment of inflammatory diseases and cancer.
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